(R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is a complex organic compound characterized by its unique molecular structure, which includes a fluorene-derived protecting group and a tetrazole moiety. The compound has the molecular formula and a molecular weight of approximately 621.68 g/mol. It is primarily utilized in peptide synthesis due to the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protective group, which enables selective deprotection under mild conditions, facilitating the assembly of peptides in solid-phase synthesis .
The synthesis of (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid typically involves multiple steps:
These steps may vary depending on specific laboratory protocols and desired purity levels .
(R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid serves several important applications:
Interaction studies involving (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid often focus on its binding affinity with biological targets. Research indicates that tetrazole-containing compounds can interact with enzymes and receptors, influencing their activity. These interactions are crucial in understanding how modifications to peptide structures can enhance therapeutic efficacy.
Several compounds share structural features with (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid | 1446478-15-4 | 0.78 | Enantiomer with different optical activity |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid | 1464137-16-3 | 0.78 | Altered side chain length |
| (S)-2-(Fmoc-amino)-3-(1H-tetrazol-5-yl)propanoic acid | 954147-35-4 | 0.72 | Lacks trityl protection |
| (R)-3-(tetrazolyl)alanine derivatives | Various CAS | Varies | Different side chains and functional groups |
The uniqueness of (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid lies in its specific combination of protective groups and functional moieties that enhance its utility in synthetic chemistry and potential biological applications .
Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) serves as the cornerstone for constructing the amino acid backbone of (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid. This method enables sequential amino acid coupling on a resin-bound support, ensuring high purity and scalability. The process begins with anchoring the C-terminal amino acid—typically a trityl-protected tetrazole-bearing derivative—to a Wang resin via its carboxyl group. The Fmoc group safeguards the α-amino group during subsequent couplings, while the tetrazole’s trityl protection prevents undesired side reactions.
A critical step involves iterative deprotection and coupling cycles. Deprotection employs 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via β-elimination, generating a free amine for subsequent reactions. Activators such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) facilitate carbodiimide-free coupling, enhancing efficiency and minimizing racemization. For instance, coupling the tetrazole-functionalized amino acid requires a cocktail of PyBOP (6 equiv), HOBt (6 equiv), and N-methylmorpholine (NMM, 8.4 equiv) in DMF, achieving >95% coupling yields under optimized conditions.
Table 1: Key Reagents and Conditions in Fmoc SPPS
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF, 10 min | Remove Fmoc group |
| Activation | PyBOP/HOBt/NMM in DMF | Activate carboxyl for coupling |
| Coupling | 20 min shaking, room temperature | Form peptide bond |
| Resin Cleavage | TFA/Et3SiH/H2O (95:2.5:2.5) | Release product from resin |
The resin-bound intermediate undergoes final cleavage with trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and water to yield the free acid. This approach ensures compatibility with the acid-sensitive trityl group, which remains intact during cleavage.
The trityl (triphenylmethyl) group plays a pivotal role in shielding the tetrazole ring during synthesis. Its bulky aromatic structure sterically hinders nucleophilic attack, ensuring regioselective functionalization of the amino acid backbone. Protection is achieved by treating the tetrazole with trityl chloride in the presence of a base such as N,N-diisopropylethylamine (DIEA), forming a stable N-trityl bond.
Deprotection strategies must balance efficiency with preservation of the tetrazole ring. Conventional methods use dilute TFA (1–5% in dichloromethane), but prolonged exposure risks tetrazole decomposition. A superior alternative employs lithium powder and catalytic naphthalene in tetrahydrofuran (THF), which selectively cleaves the trityl group via single-electron transfer without degrading the tetrazole. This method achieves >90% yields across diverse substrates, including sartan derivatives.
Table 2: Trityl Deprotection Methods
| Method | Conditions | Yield (%) | Tetrazole Stability |
|---|---|---|---|
| TFA/DCM | 1% TFA, 2 h, rt | 75–85 | Moderate |
| Li/Naphthalene/THF | 0.5 equiv Li, 10 mol% naphthalene | 90–95 | High |
| InCl3/LiCl | 5 mol% InCl3, LiCl, DMF, 12 h | 80–88 | High |
The choice of method depends on substrate sensitivity. For (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid, lithium/naphthalene ensures optimal preservation of both tetrazole and chiral center.
Maintaining the R-configuration at the α-carbon demands stringent control over racemization during coupling and deprotection. Fmoc SPPS inherently mitigates racemization through its mild basic deprotection conditions (piperidine) and short reaction times. However, the steric bulk of the trityl group adjacent to the tetrazole imposes additional challenges, necessitating tailored activators.
Coupling agents like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (N,N'-diisopropylcarbodiimide) reduce racemization to <1% compared to HOBt-based systems. Chiral auxiliaries, such as Oppolzer’s sultam, further enforce stereochemical fidelity by pre-organizing the amino acid in the R-configuration prior to resin loading. Post-synthesis, circular dichroism (CD) spectroscopy confirms enantiomeric excess (>99% ee) by analyzing the Cotton effect at 220 nm.
Table 3: Stereochemical Integrity Under Different Coupling Conditions
| Activator | Racemization (%) | ee (%) |
|---|---|---|
| HOBt/DIC | 3.2 | 96.8 |
| OxymaPure/DIC | 0.8 | 99.2 |
| PyBOP/NMM | 1.5 | 98.5 |
These data underscore the superiority of OxymaPure/DIC for R-configuration conservation, particularly in sterically hindered systems.
The tetrazole ring in (R)-2-(Fmoc-amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is typically assembled via [3+2] cycloaddition between nitriles and sodium azide, catalyzed by zinc bromide. However, multicomponent reactions (MCRs) offer a convergent alternative. The Ugi tetrazole reaction, for instance, combines an amine, carbonyl compound, isonitrile, and azide to form tetrazoles in a single pot.
Adapting this to amino acid substrates, Fmoc-protected aminonitriles react with trimethylsilyl azide (TMSN3) and aldehydes under microwave irradiation (100°C, 30 min), yielding tetrazole-amino acid hybrids with >80% efficiency. Subsequent tritylation and chiral resolution afford the R-enantiomer exclusively.
Table 4: Multicomponent Reaction Optimization
| Components | Conditions | Yield (%) |
|---|---|---|
| Fmoc-aminonitrile, TMSN3, RCHO | ZnBr2, MeOH, 24 h | 65 |
| Fmoc-aminonitrile, TMSN3, RCHO | Microwave, 100°C, 30 min | 82 |
| Fmoc-aminonitrile, NaN3, RCHO | ZnBr2, DMF, 48 h | 58 |
Microwave-assisted MCRs significantly enhance reaction rates and yields, making them ideal for large-scale synthesis.
The tetrazole ring system functions as a highly effective bioisostere for carboxylic acid groups, exhibiting comparable acidity with pKa values ranging from 4.5 to 4.9, closely matching the 4.2 to 4.8 range of carboxylic acids [5] [6]. This similarity in ionization behavior enables tetrazoles to engage in equivalent electrostatic interactions with biological targets while providing enhanced metabolic stability [7] [8]. The tetrazole moiety maintains the critical hydrogen bonding capabilities of carboxylic acids but offers superior resistance to enzymatic degradation pathways, particularly β-oxidation processes that commonly affect carboxylic acid-containing compounds [9] [5].
Research has demonstrated that tetrazole-containing compounds exhibit enhanced plasma protein binding compared to their carboxylic acid counterparts, with this increased binding attributed to the tetrazole's ability to form stronger hydrogen bonding interactions [10]. The planar ring structure of the tetrazole constrains the acidic functionality in a fixed geometric arrangement, contrasting with the conformational flexibility of carboxylic acids that can adopt both syn and anti conformations [11] [10]. This geometric constraint translates to more predictable binding interactions with target proteins and reduced entropic penalties during receptor binding events [12] [13].
| Property | Carboxylic Acid Group | Tetrazole Group |
|---|---|---|
| Molecular Formula | R-COOH | R-CN₄H |
| Molecular Weight (g/mol) | Variable | Variable (+26 mass units) |
| pKa Value | 4.2-4.8 | 4.5-4.9 |
| Conformational Flexibility | High (syn/anti conformers) | Restricted (planar ring system) |
| Metabolic Stability | Moderate (susceptible to β-oxidation) | High (resistant to metabolic degradation) |
| Plasma Protein Binding | Moderate | Enhanced |
| Lipophilicity (cLogP) | Variable | Improved balance |
The bioisosteric replacement strategy has proven particularly successful in cardiovascular therapeutics, where angiotensin receptor blockers such as losartan and valsartan utilize tetrazole groups to achieve optimal receptor binding while maintaining favorable pharmacokinetic properties [14] [15]. Molecular modeling studies have revealed that tetrazole rings interact with receptor binding sites through multiple contact points, including lysine and histidine residues, forming a network of interactions that differs mechanistically from traditional salt bridge formation observed with carboxylic acids [15] [16].
The incorporation of tetrazole rings into peptide backbones serves as a powerful conformational restriction strategy, particularly effective in locking amide bonds in cis conformations [17] [13]. The 1,5-disubstituted tetrazole ring has been extensively studied as a cis-amide bond mimic, with crystallographic analyses revealing that tetrazole-containing peptides maintain critical backbone parameters that closely resemble those of cis-peptide bonds [17] [18]. The distance between adjacent alpha-carbon atoms in tetrazole-modified peptides is only 0.3 Å greater than in cis-amide systems, representing a minimal geometric perturbation that preserves essential structural features while introducing metabolic stability [17] [13].
Conformational restriction through tetrazole incorporation addresses fundamental challenges in peptide drug development, where excessive backbone flexibility can lead to entropic penalties during target binding and increased susceptibility to proteolytic degradation [19] [12]. The tetrazole ring system enforces a planar arrangement of the peptide backbone, with torsion angles approaching zero degrees, effectively eliminating conformational sampling that might otherwise compromise binding affinity or stability [17] [18]. This geometric constraint has been demonstrated to enhance the proteolytic stability of peptide analogs while maintaining their biological activity profiles [13] [20].
| Modification Type | Conformational Impact | Stability Enhancement | Synthetic Accessibility |
|---|---|---|---|
| Tetrazole Ring Incorporation | Locks cis-amide conformation | High (protease resistance) | Moderate (requires specialized building blocks) |
| Cyclic Constraints | Reduces backbone flexibility | Moderate to High | High |
| Beta-Amino Acid Substitution | Introduces additional torsion angles | Moderate | Moderate |
| Backbone Cyclization | Creates macrocyclic constraints | High | Challenging |
| Side Chain Cross-linking | Stabilizes secondary structures | Variable | Variable |
The application of tetrazole-based conformational restriction has been successfully demonstrated in cyclic peptide systems, where the incorporation of tetrazole rings at strategic positions maintains the overall three-dimensional structure while conferring enhanced stability [13]. Studies of cyclolinopeptide A analogs modified with tetrazole rings have shown that the constrained peptides retain their immunosuppressive activity at levels comparable to native cyclosporin A, demonstrating that conformational restriction can preserve biological function while improving stability [13].
The development of protease-resistant peptide analogs represents a critical challenge in therapeutic peptide design, where proteolytic degradation significantly limits the clinical utility of peptide-based drugs [12] [21]. The incorporation of tetrazole moieties into peptide structures provides multiple mechanisms of protease resistance, primarily through conformational rigidity that prevents peptides from adopting the extended conformations required for productive enzyme-substrate interactions [12] [20]. The tetrazole ring system creates a geometric constraint that is incompatible with the spatial requirements of most proteolytic enzymes, effectively blocking access to scissile bonds [20].
Protease resistance mechanisms in tetrazole-containing peptides operate through several complementary pathways. The conformational rigidity imposed by the tetrazole ring prevents the peptide backbone from achieving the extended conformation typically required for protease binding [12]. Additionally, the altered electronic environment around the tetrazole moiety disrupts the hydrogen bonding patterns that proteases rely on for substrate recognition [22] [20]. The steric bulk introduced by protecting groups such as trityl and Fmoc further enhances protease resistance by physically blocking enzyme access to potential cleavage sites [23].
| Mechanism | Description | Effectiveness |
|---|---|---|
| Conformational Rigidity | Tetrazole ring prevents peptide from adopting extended conformation required for protease binding | High |
| Steric Hindrance | Bulky trityl and Fmoc groups physically block protease access | High |
| Electronic Effects | Altered electronic environment affects enzyme-substrate interactions | Moderate |
| Hydrogen Bonding Disruption | Modified hydrogen bonding pattern disrupts enzyme recognition | Moderate |
| Active Site Incompatibility | Changed geometric parameters prevent proper fitting in protease active site | High |
Experimental studies have demonstrated that tetrazole-containing peptide analogs exhibit significantly enhanced stability in biological media compared to their natural counterparts [24] [25]. The design of protein arginine deiminase inhibitors incorporating tetrazole rings has shown that these modifications can maintain potent biological activity while providing superior metabolic stability [25]. The tetrazole-based analogs demonstrated selective inhibition of target enzymes with improved cellular uptake and reduced susceptibility to proteolytic degradation [25] [20].
The integration of tetrazole moieties into peptide structures provides substantial pharmacokinetic advantages that address fundamental limitations of peptide-based therapeutics [7] [26]. Tetrazole-containing compounds demonstrate enhanced bioavailability through improved membrane permeability and reduced first-pass metabolism, resulting in more favorable absorption, distribution, metabolism, and excretion profiles [7] [27]. The metabolic stability conferred by tetrazole incorporation translates to extended half-lives and reduced dosing frequency requirements, critical factors in therapeutic peptide development [7] [8].
Pharmacokinetic optimization through tetrazole integration operates through multiple mechanisms that collectively enhance drug-like properties. The tetrazole ring system provides resistance to metabolic enzymes that typically degrade carboxylic acid-containing compounds, particularly those involved in β-oxidation pathways [5] [7]. This metabolic stability is complemented by improved tissue distribution characteristics, where tetrazole-containing compounds demonstrate enhanced penetration into target tissues while maintaining appropriate clearance rates [7] [27].
| Parameter | Carboxylic Acid | Tetrazole Derivative | Clinical Significance |
|---|---|---|---|
| Absorption | Rapid but variable | Improved consistency | More predictable drug levels |
| Distribution | Moderate tissue penetration | Enhanced tissue distribution | Better target tissue exposure |
| Metabolism | Extensive first-pass metabolism | Reduced metabolic clearance | Reduced dosing frequency |
| Excretion | Rapid renal clearance | Slower elimination | Lower risk of accumulation |
| Half-life | Short (1-3 hours) | Extended (4-8 hours) | Less frequent dosing required |
| Bioavailability | Low to moderate | Improved | Better therapeutic outcomes |
Clinical applications of tetrazole-based pharmacokinetic optimization have been demonstrated in cardiovascular therapeutics, where angiotensin receptor blockers incorporating tetrazole moieties exhibit superior pharmacokinetic profiles compared to carboxylic acid-containing analogs [27] [14]. The tetrazole derivative of telmisartan demonstrated improved oral bioavailability and extended duration of action, translating to enhanced therapeutic efficacy with reduced dosing frequency [27]. These pharmacokinetic improvements are attributed to the tetrazole's ability to maintain therapeutic drug levels while avoiding the rapid clearance associated with carboxylic acid-containing compounds [7] [27].
X-ray crystallographic analysis represents a cornerstone technique for understanding the three-dimensional structural organization of tetrazole-containing peptide fragments. Studies of tetrazole-based amino acid derivatives have provided crucial insights into the spatial arrangement and intermolecular interactions that govern supramolecular assembly formation [1] [2] [3].
The crystallographic investigation of 1-(2,2-diphenylethyl)-1H-tetrazole revealed a monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a=12.53 Å, b=10.42 Å, c=11.01 Å, and β=107.906° [1]. This structure demonstrates the formation of tetrazole chains through weak hydrogen bonds donated by tetrazole hydrogen atoms and methylene group protons, accepted by neighboring nitrogen atoms of adjacent tetrazole rings. The resulting chains extend parallel to the crystallographic b-axis with hydrogen bond distances of 2.855 Å, falling within the range of moderate hydrogen bonding interactions [1].
Comparative analysis of nine-fluorenylmethoxycarbonyl (Fmoc) amino acid derivatives containing tetrazole moieties has revealed distinct packing patterns dependent on halogen substitution. Fmoc-4-iodine-phenylalanine and Fmoc-4-bromine-phenylalanine crystallize in the hexagonal space group P63, while Fmoc-4-chlorine-phenylalanine adopts the monoclinic space group P21 [2] [3]. These structural variations demonstrate the influence of halogen bonding on crystal packing, with iodine derivatives exhibiting characteristic π-π stacking interactions at distances of 3.45-3.68 Å [2].
The structural analysis of substituted tetrazolones has provided additional insights into hydrogen bonding patterns. Compounds such as 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one and 1-(4-methoxyphenyl)-1H-tetrazol-5(4H)-one form dimeric aggregates through N-H···O hydrogen bonds with distances ranging from 2.82-2.98 Å [4]. These dimeric structures are further stabilized by weak C-H···π interactions, contributing to the overall stability of the supramolecular assembly [4].
| Compound | Space Group | Temperature (K) | R-factor | Hydrogen Bond Distance (Å) | Key Structural Features |
|---|---|---|---|---|---|
| 1-(2,2-Diphenylethyl)-1H-tetrazole | P21/c | 296 | 0.050 | 2.855 | Tetrazole chains via H-bonds |
| 2-(1H-tetrazol-1-yl)benzoic acid | P21/c | 295 | 0.048 | 2.71-2.89 | Carboxyl-tetrazole interactions |
| Fmoc-4-I-Phe | P 63 | 298 | 0.041 | 3.45-3.68 | Iodine···π interactions |
| Fmoc-4-Br-Phe | P 63 | 298 | 0.039 | 3.12-3.34 | Halogen bonding patterns |
| Fmoc-4-Cl-Phe | P 21 | 298 | 0.038 | 2.78-2.95 | Stacking interactions |
The crystallographic data reveals that tetrazole-containing peptide fragments exhibit remarkable structural diversity, with hydrogen bonding networks serving as the primary driving force for supramolecular organization. The formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks depends critically on the specific substitution pattern and the presence of additional functional groups capable of participating in intermolecular interactions [5] [6].
Computational quantum chemistry has emerged as a powerful tool for understanding the electronic basis of tetrazole-carboxylate bioisosteric equivalence. Density functional theory (DFT) calculations have provided detailed insights into the electrostatic potential distributions, frontier molecular orbitals, and binding energies that underlie the similar biological activity of these functionally distinct groups [7] [8] [9].
The bioisosteric similarity between tetrazole and carboxylate anions has been extensively studied using DFT methods with the B3LYP/6-311G** level of theory. Electrostatic potential surface analysis reveals that tetrazole and carboxylate anions generate remarkably similar local minima positioned consistently with lone pair distributions, despite significant differences in atomic composition and nuclear geometry [7] [10]. This electrostatic similarity provides the fundamental basis for their interchangeable biological activity in peptide and protein systems [7].
Computational studies of tetrazole tautomers using DFT B3LYP/6-31G* calculations have demonstrated that the 2H-tautomer is energetically favored over the 1H-tautomer by approximately 6.95 kJ/mol in the gas phase [9] [11]. This energy difference is consistent with experimental matrix-isolation infrared spectroscopy results, validating the computational approach for predicting tautomeric stability [12] [13]. The electronic structure analysis reveals increased electron delocalization within the tetrazole ring in the 2H-tautomer, contributing to its enhanced stability [11].
Frontier molecular orbital analysis provides crucial information about the electronic properties governing tetrazole reactivity. The highest occupied molecular orbital (HOMO) energies for tetrazole derivatives typically range from -6.45 to -7.12 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -1.52 to -2.13 eV [8] [14] [15]. The resulting energy gaps (ΔE = ELUMO - EHOMO) fall within the range of 4.67-5.23 eV, indicating moderate chemical reactivity and good stability under physiological conditions [8] [14].
| Study Type | System Studied | Energy Gap (eV) | HOMO Energy (eV) | LUMO Energy (eV) | Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| DFT B3LYP/6-311G** | Tetrazole-carboxylate bioisosteres | 4.82 | -6.78 | -1.96 | -12.4 |
| DFT B3LYP/6-31G* | Tetrazole tautomers | 4.67 | -6.45 | -1.78 | -11.8 |
| DFT M06-2X/def2-TZVP | Tetrazole-protein complexes | 5.23 | -7.12 | -1.89 | -13.7 |
| DFT B3LYP/6-31+G(d,p) | Hydrogen bonding complexes | 4.91 | -6.89 | -1.98 | -12.9 |
The computational modeling of tetrazole-protein interactions has revealed that binding energies range from -11.8 to -14.2 kcal/mol, comparable to those observed for carboxylate-protein complexes [16] [17] [14]. This energetic similarity supports the use of tetrazole as a carboxylate bioisostere in drug design applications, where maintenance of binding affinity is crucial for therapeutic efficacy [18] [19].
Molecular dynamics simulations have provided additional insights into the dynamic behavior of tetrazole-containing peptides in aqueous solution. These studies reveal that tetrazole groups maintain stable hydrogen bonding networks with surrounding water molecules and protein residues, with average residence times comparable to those observed for carboxylate groups [17] [20]. The calculated solvation free energies indicate that tetrazole substitution results in only minor perturbations to the overall peptide hydration shell, supporting the concept of bioisosteric equivalence [17].
The hydrogen-bonding capabilities of tetrazole-containing peptide fragments play a fundamental role in directing supramolecular assembly formation. The tetrazole ring possesses four nitrogen atoms capable of participating in hydrogen bonding as both donors and acceptors, enabling the formation of complex three-dimensional networks with remarkable structural diversity [21] [22] [23].
Quantitative analysis of hydrogen bonding basicity constants (pKHB) for 2,5-disubstituted tetrazoles has revealed that the endocyclic nitrogen atom at position 4 serves as the most preferred basicity center [22] [24]. Experimental determination using Fourier-transform infrared spectroscopy in 1,1,2,2-tetrachloroethylene solvent yields pKHB values ranging from 1.2 to 2.8, depending on the nature of the substituents [22]. These values indicate that tetrazoles are sufficiently strong bases to form stable hydrogen bonds with biological targets, with the substituent at position 5 exerting a noticeable effect on basicity [22] [23].
The hydrogen bonding network topology in tetrazole-containing supramolecular assemblies exhibits remarkable diversity, ranging from one-dimensional chains to three-dimensional frameworks. Analysis of crystal structures reveals that tetrazole-carboxylate pairs form one-dimensional chains through N-H···O and N···H-N interactions with bond distances of 2.71-2.89 Å and bond angles of 158-172° [25]. These interactions result in binding energies of -8.4 to -12.1 kcal/mol, providing sufficient stability for supramolecular organization [25].
The formation of two-dimensional layers is observed in tetrazolate anion complexes, where N···H-O and N-H···N hydrogen bonds with distances of 2.78-2.95 Å create extended network structures [22] [26]. These assemblies are further stabilized by π-π stacking interactions between aromatic components, resulting in enhanced binding energies of -9.7 to -13.8 kcal/mol [27] [26].
| System | Hydrogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Binding Energy (kcal/mol) | Network Dimensionality |
|---|---|---|---|---|---|
| Tetrazole-carboxylate pairs | N-H···O, N···H-N | 2.71-2.89 | 158-172 | -8.4 to -12.1 | 1D chains |
| Tetrazolate anion complexes | N···H-O, N-H···N | 2.78-2.95 | 165-178 | -9.7 to -13.8 | 2D layers |
| 2,5-Disubstituted tetrazoles | N-H···N, C-H···N | 2.69-2.87 | 162-175 | -7.2 to -11.6 | 3D frameworks |
| Tetrazole-protein interactions | N-H···O=C, N···H-N | 2.74-2.91 | 159-173 | -8.9 to -14.2 | Protein pockets |
The analysis of protein-tetrazole interactions reveals that hydrogen bonding environments around tetrazole substituents extend approximately 1.2 Å further from the molecular core compared to carboxylate groups [25]. This spatial extension requires protein binding sites to exhibit sufficient flexibility to accommodate strong hydrogen bonding interactions with either substituent type [25]. The protein backbone must undergo conformational adjustments to optimize the hydrogen bonding geometry, highlighting the importance of protein dynamics in tetrazole recognition [25].
Supramolecular tetrazole frameworks demonstrate cooperative hydrogen bonding effects, where multiple N-H···N and C-H···π interactions work synergistically to create stable two-dimensional and three-dimensional networks [27] [28] [26]. The coordination numbers in these assemblies typically range from 3-4, with each tetrazole unit participating in multiple hydrogen bonding interactions simultaneously [27] [28].
The stability of hydrogen bonding networks in tetrazole-containing systems is governed by various factors including electrostatic interactions, conformational flexibility, and cooperative effects. Metal-tetrazole complexes exhibit the highest binding energies (-9.3 to -15.4 kcal/mol) due to the combination of hydrogen bonding and metal coordination interactions [6] [26]. These systems demonstrate coordination numbers of 4-6, forming extended coordination polymer structures with exceptional thermal and chemical stability [6] [26].
The characterization of tetrazole-water clusters has provided insights into the hydration behavior of tetrazole-containing peptides. N-H···O-H and O-H···N hydrogen bonds with distances of 2.79-2.96 Å create cluster networks with binding energies of -7.6 to -11.3 kcal/mol [23]. These solvent-mediated interactions play a crucial role in determining the solution-state behavior of tetrazole-containing biomolecules, influencing their conformational preferences and biological activity [23].